

An In-depth Technical Guide to 8-hydroxyquinoline-5-sulfonic acid hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-hydroxyquinoline-5-sulfonic Acid
Hydrate

Cat. No.: B036071

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **8-hydroxyquinoline-5-sulfonic acid hydrate**, a versatile quinoline derivative. This document details its physical characteristics, chemical behavior, biological activities, and applications, with a focus on its role as a chelating agent.

Core Chemical and Physical Properties

8-hydroxyquinoline-5-sulfonic acid hydrate is a yellow, finely crystalline powder.^{[1][2]} Its key physical and chemical data are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	<chem>C9H7NO4S.xH2O</chem>	[3]
<chem>C9H9NO5S</chem> (hydrate)	[4]	
<chem>C9H7NO4S.H2O</chem> (monohydrate)	[5][6]	
Molecular Weight	225.22 g/mol (anhydrous basis)	[3][4][7]
	243.24 g/mol (monohydrate)	[5][8][9]
CAS Number	84-88-8 (anhydrous)	[1][2][7]
207386-92-3 (hydrate)	[3][4]	
283158-18-9 (monohydrate)	[5][8][10]	
Appearance	Yellow fine crystalline powder	[1][3]
White to pale yellow crystalline solid	[4]	
Light yellow crystalline powder	[6]	
Melting Point	>300 °C	
310 - 314 °C	[6]	
316-317 °C (1.5 hydrate)	[1]	
322 °C	[5]	
Solubility	Very soluble in water	[2][4]
Soluble in Pyridine (5% solution is clear yellow)	[3]	
Slightly soluble in organic solvents	[2]	
pKa	pK1: 4.092 (+1); pK2: 8.776 (0) (at 25°C)	[2]
Absorbance Peak	243 nm	[9]

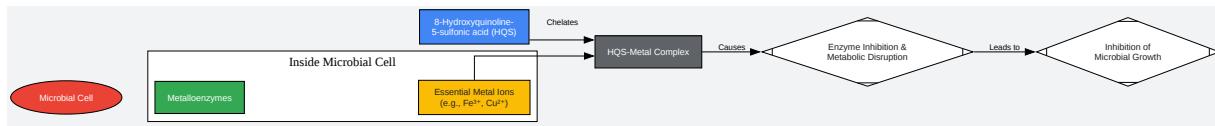
Assay	≥97%	[3]
≥97.5 to ≤102.5% (dry wt. basis)	[11]	
≥98%	[6]	

Chemical Properties and Reactivity

The chemical behavior of 8-hydroxyquinoline-5-sulfonic acid is dominated by its functional groups: the quinoline ring system, a hydroxyl group, and a sulfonic acid group.

- **Metal Chelation:** The most significant chemical property is its ability to act as a potent chelating agent.[6][12] The hydroxyl and quinoline nitrogen atoms form stable complexes with a wide range of metal ions, including copper, zinc, iron, and aluminum.[4][13] This chelation is the basis for many of its applications in analytical chemistry and its biological activity. The sulfonic acid group enhances the water solubility of both the free ligand and its metal complexes.[12]
- **Acid-Base Reactions:** The sulfonic acid group is strongly acidic and can donate a proton, while the phenolic hydroxyl group and the quinoline nitrogen can act as bases.[4] This allows the molecule to participate in acid-base reactions, influencing its solubility and reactivity in different pH environments.
- **Spectroscopic Properties:** The compound and its metal complexes are often fluorescent, which is a key feature for their use in analytical detection methods.[4][14] The monohydrate form has a characteristic absorbance peak at 243 nm.[9]

Biological Activity and Mechanism of Action


8-hydroxyquinoline-5-sulfonic acid and related 8-hydroxyquinoline compounds exhibit a range of biological activities, which are primarily attributed to their metal-chelating properties.[15]

- **Antimicrobial and Antifungal Activity:** The compound has demonstrated antibacterial and antifungal properties.[4][15] The proposed mechanism of action involves the chelation of essential metal ions, such as copper and iron, which are vital for the growth and metabolic processes of microbes.[4][15] By sequestering these ions, the compound disrupts critical

enzymatic functions within the pathogens. The biological activity of 8-hydroxyquinolines can be enhanced by their complexation with metal ions like Cu^{2+} or Fe^{3+} .[15]

- **Antitumor Potential:** Studies have indicated potential applications in cancer therapy, with investigations into its ability to induce apoptosis in certain cancer cell lines.[4] Novel electrospun materials containing the compound have shown good cytotoxicity against human cervical HeLa tumor cells, with the copper (Cu^{2+}) complex being the most prominent.[15]

The diagram below illustrates the proposed mechanism of antimicrobial action through metal ion chelation.

[Click to download full resolution via product page](#)

Caption: Proposed antimicrobial mechanism via chelation of essential metal ions.

Experimental Protocols and Methodologies

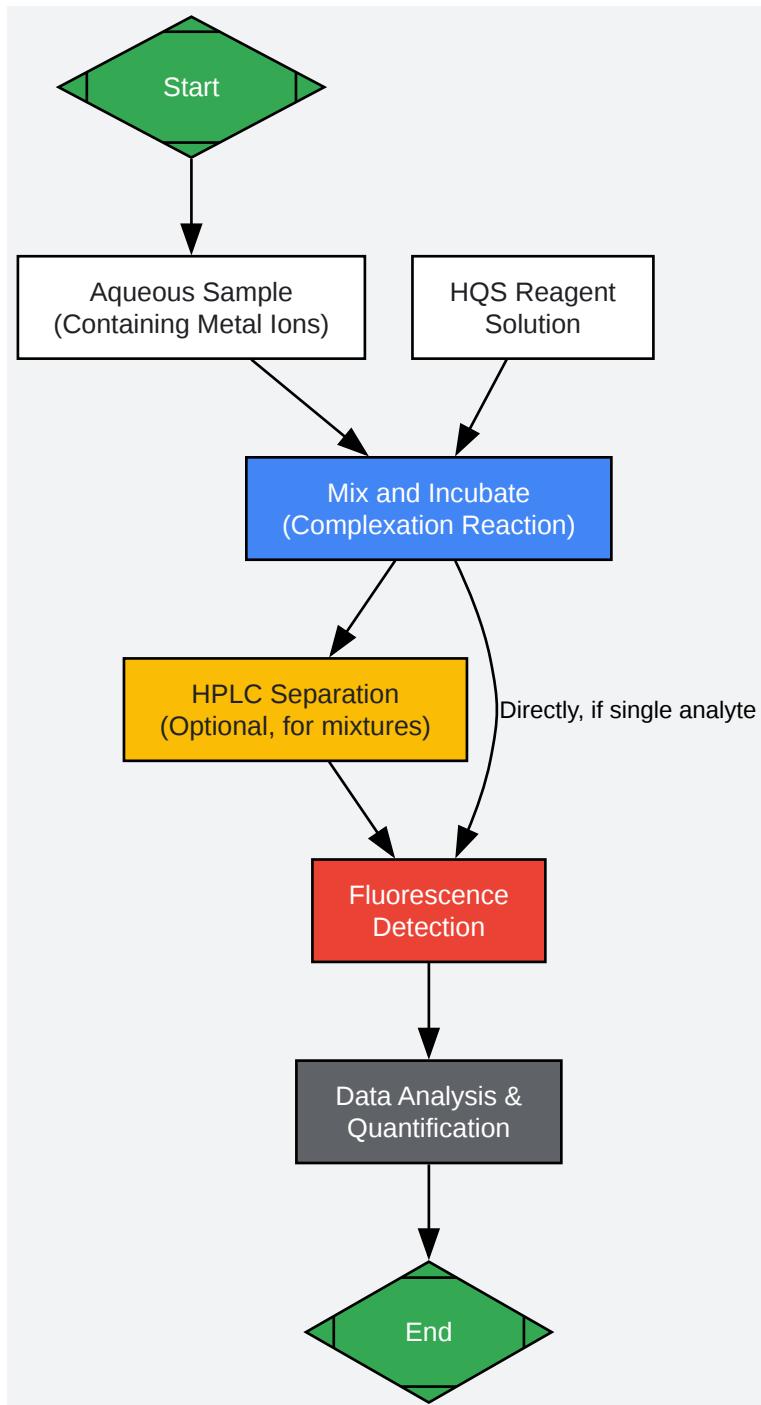
Detailed experimental protocols are often specific to the laboratory and application. However, based on available literature, the following outlines key methodologies.

A. Purification Protocol: Recrystallization

A common method for purifying 8-hydroxyquinoline-5-sulfonic acid is recrystallization.[1]

- **Dissolution:** Dissolve the crude compound in a minimal amount of hot solvent. Suitable solvents include water (forms a 1.5 hydrate) or dilute hydrochloric acid (approximately 2% by weight).[1]

- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: Dry the crystals under vacuum to remove residual solvent.


B. Analytical Protocol: Trace Metal Detection by Fluorescence Spectroscopy

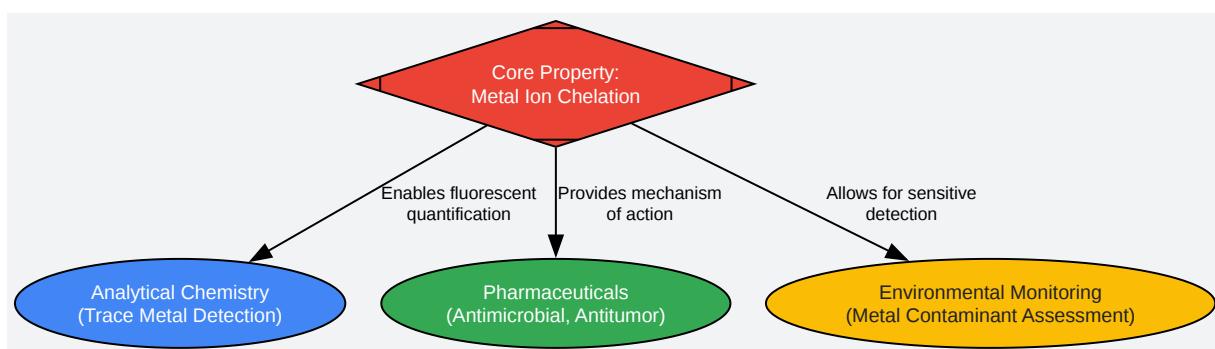
The compound is widely used as a pre-column or post-column reagent for the fluorescence detection of metal ions in chromatographic systems.[\[4\]](#)[\[11\]](#)[\[16\]](#)

- Sample Preparation: Prepare the sample containing the metal ions of interest in a suitable aqueous buffer.
- Reagent Preparation: Prepare a solution of **8-hydroxyquinoline-5-sulfonic acid hydrate** in the same or a compatible buffer.
- Complexation: Mix the sample and reagent solutions. The chelator will form fluorescent complexes with the target metal ions. The reaction conditions (pH, temperature, incubation time) should be optimized for the specific metal.
- Chromatographic Separation (Optional): If analyzing a mixture of metals, separate the different metal-chelate complexes using High-Performance Liquid Chromatography (HPLC).
- Fluorescence Detection: Pass the solution (or HPLC eluent) through a fluorescence detector. Excite the complexes at their excitation maximum and measure the emission at the corresponding emission maximum.
- Quantification: Create a calibration curve using known concentrations of the metal standards. Quantify the amount of metal in the sample by comparing its fluorescence

intensity to the calibration curve.

The general workflow for this analytical application is visualized below.

[Click to download full resolution via product page](#)


Caption: Workflow for trace metal analysis using HQS and fluorescence detection.

Applications

The unique properties of **8-hydroxyquinoline-5-sulfonic acid hydrate** lead to its use in several scientific and industrial fields.

- Analytical Chemistry: It is primarily used as a sensitive reagent for the determination of trace metal ions through fluorescence spectroscopy and other analytical techniques.[2][4][11][16]
- Pharmaceutical Research: The compound is investigated for its therapeutic potential as an antimicrobial and anticancer agent.[4][12] It is also used in the synthesis of other compounds, such as those targeting fat mass and obesity-associated proteins and anti-schistosomal agents.[1]
- Environmental Monitoring: Its strong metal-chelating ability makes it valuable for assessing heavy metal contamination in environmental samples.[4]

The relationship between its core property (chelation) and its main applications is depicted below.

[Click to download full resolution via product page](#)

Caption: Relationship between chelation and primary applications.

Safety and Handling

8-hydroxyquinoline-5-sulfonic acid monohydrate is considered hazardous.[10]

- Hazards: It causes skin irritation, serious eye irritation, and may cause respiratory irritation.
[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)
- Precautions: Users should wash hands and any exposed skin thoroughly after handling.[\[10\]](#)
It is crucial to avoid breathing dust and to use the substance only outdoors or in a well-ventilated area.[\[8\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[\[8\]](#)[\[10\]](#)
- Storage: Store in a well-ventilated, dry place with the container tightly closed.[\[3\]](#)[\[10\]](#) It is classified as a combustible solid.[\[5\]](#)

Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this chemical.[\[8\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]
- 4. Buy 8-hydroxyquinoline-5-sulfonic Acid Hydrate | 207386-92-3 [smolecule.com]
- 5. 8-Hydroxyquinoline-5-sulfonic acid monohydrate for synthesis 283158-18-9 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Absorption [8-hydroxyquinoline-5-sulfonic Acid] | AAT Bioquest [aatbio.com]

- 10. fishersci.com [fishersci.com]
- 11. 8-Hydroxyquinoline-5-sulfonic acid hydrate, 98% 500 g | Request for Quote [thermofisher.com]
- 12. 8-Hydroxyquinoline-5-sulfonic acid hydrate (283158-18-9) at Nordmann - nordmann.global [nordmann.global]
- 13. 8-hydroxyquinoline-5-sulfonic acid | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. 8-Hydroxyquinoline-5-sulfonic acid hydrate, 98% 250 g | Request for Quote [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-hydroxyquinoline-5-sulfonic acid hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036071#8-hydroxyquinoline-5-sulfonic-acid-hydrate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

